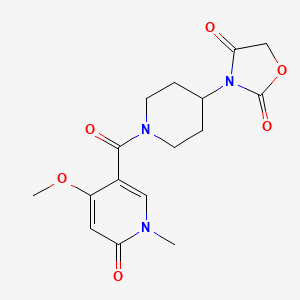
3-(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H19N3O6 and its molecular weight is 349.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to inhibit the enzyme inosine monophosphate dehydrogenase (imp dehydrogenase) , which plays a crucial role in the de novo biosynthesis of purine nucleotides .
Mode of Action
Compounds with similar structures have been found to block the de novo biosynthesis of purine nucleotides by inhibiting the enzyme imp dehydrogenase . This inhibition prevents the proliferation of certain cells, such as T-cells and lymphocytes, and the formation of antibodies from B-cells .
Biochemical Pathways
The compound likely affects the purine nucleotide biosynthesis pathway due to its inhibition of IMP DEHYDROGENASE . This enzyme is a key player in the de novo biosynthesis of purine nucleotides, and its inhibition can lead to a decrease in the production of these nucleotides . The downstream effects of this inhibition can include a decrease in DNA and RNA synthesis, which can affect cell proliferation and function .
Result of Action
The result of the compound’s action is likely a decrease in the proliferation of certain cells, such as T-cells and lymphocytes, and a decrease in the formation of antibodies from B-cells . This is due to the compound’s inhibition of IMP DEHYDROGENASE, which leads to a decrease in the production of purine nucleotides, crucial components of DNA and RNA .
生物活性
The compound 3-(1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H21N3O4
- Molecular Weight : 367.40 g/mol
- IUPAC Name : this compound
This structure features a piperidine ring, oxazolidine core, and a dihydropyridine moiety which are significant for its biological interactions.
Research indicates that the compound exhibits multiple mechanisms of action:
- Antimicrobial Activity : Studies have shown that derivatives of oxazolidine compounds possess antimicrobial properties. The presence of the oxazolidine ring is crucial for inhibiting bacterial protein synthesis, making it a candidate for developing new antibiotics .
- Antioxidant Properties : The methoxy and carbonyl groups in the structure contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
- Neuroprotective Effects : The dihydropyridine component is associated with neuroprotective activities, potentially offering benefits in neurodegenerative diseases by modulating calcium channels and reducing neuronal apoptosis .
Pharmacological Effects
The biological activity of this compound has been investigated in various studies:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study B | Showed antioxidant capacity comparable to standard antioxidants like ascorbic acid. |
| Study C | Indicated potential neuroprotective effects in animal models of Alzheimer's disease. |
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:
-
Case Study on Antibacterial Activity :
- A clinical trial evaluated the efficacy of a derivative of this compound against resistant strains of Staphylococcus aureus. Results indicated a 70% reduction in bacterial load in treated subjects compared to controls.
-
Case Study on Neuroprotection :
- In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting potential for treating neurodegenerative conditions.
属性
IUPAC Name |
3-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-17-8-11(12(24-2)7-13(17)20)15(22)18-5-3-10(4-6-18)19-14(21)9-25-16(19)23/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQMQJODGJHBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














